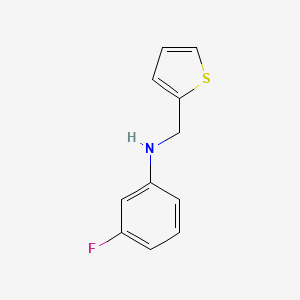

3-fluoro-N-(thiophen-2-ylmethyl)aniline

Description

The strategic combination of well-known pharmacophores is a cornerstone of modern medicinal chemistry. The N-(thiophen-2-ylmethyl)aniline scaffold is a prime example of this approach, integrating two biologically relevant moieties to create a new chemical entity with unique properties.

Aniline (B41778), a fundamental aromatic amine, is a crucial building block in the synthesis of a multitude of organic compounds. bldpharm.comresearchgate.netchemicalregister.com Its derivatives are integral to the pharmaceutical industry, forming the basis for a range of drugs, from analgesics like paracetamol to various antibiotics and anti-inflammatory agents. bldpharm.comresearchgate.net The amino group of aniline provides a reactive handle for a variety of chemical transformations, making it a versatile precursor in organic synthesis. nih.gov

Thiophene (B33073), a sulfur-containing heterocyclic compound, is another privileged structure in medicinal chemistry. bldpharm.comfluorochem.co.ukcymitquimica.com Its presence is noted in numerous FDA-approved drugs, where it can influence the compound's pharmacokinetic and pharmacodynamic properties. dntb.gov.ua The thiophene ring is known to engage in various biological interactions and can serve as a stable, lipophilic scaffold in drug design. bldpharm.comfluorochem.co.uk The diverse biological activities associated with thiophene derivatives include anti-inflammatory, antimicrobial, and anticancer properties. fluorochem.co.uknih.gov

The introduction of fluorine into organic molecules can profoundly alter their biological properties. nih.gov In the context of aniline derivatives, fluorination is a widely used strategy in drug discovery to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. nih.govnordmann.global The strong carbon-fluorine bond can block sites of metabolism, leading to a longer duration of action for a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups, which can be critical for receptor interactions.

The compound 3-fluoro-N-(thiophen-2-ylmethyl)aniline, with the CAS number 1019613-26-3, represents a confluence of the structural features discussed above. bldpharm.com The academic importance of this molecule lies in its potential to exhibit novel biological activities stemming from the synergistic interplay of its constituent parts: the aniline core, the thiophene ring, and the strategically placed fluorine atom.

The N-(thiophen-2-ylmethyl)aniline scaffold itself has been explored in various research contexts. For instance, derivatives of N-(thiophen-2-yl) nicotinamide (B372718) have been synthesized and investigated for their fungicidal activity. mdpi.com Additionally, copolymers of thiophene and aniline have been studied for their potential applications in materials science, exhibiting interesting electrical properties. nih.govscilit.com

While specific research detailing the synthesis, characterization, and biological evaluation of 3-fluoro-N-(thiophen-2-ylmethyl)aniline is not extensively available in publicly accessible literature, its structural components suggest that it could be a valuable candidate for screening in various biological assays. The presence of the fluorinated aniline and the thiophene moiety provides a compelling rationale for its inclusion in chemical libraries for drug discovery and materials science research.

Compound Data

Below is a table summarizing key identifiers for 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its related isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-fluoro-N-(thiophen-2-ylmethyl)aniline | 1019613-26-3 | C₁₁H₁₀FNS | 207.27 |

| 4-fluoro-N-(thiophen-2-ylmethyl)aniline | 51305-47-6 | C₁₁H₁₀FNS | 207.27 |

| 2-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline | Not Available | C₁₂H₁₂FNS | 221.3 |

| 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline | 1249317-47-2 | C₁₂H₁₂FNS | 221.3 |

| 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline | 1019513-80-4 | C₁₁H₉F₂NS | 225.26 |

Detailed Research Findings

A comprehensive search of scientific databases and chemical literature did not yield specific published studies focused solely on the synthesis, detailed characterization, or biological activity of 3-fluoro-N-(thiophen-2-ylmethyl)aniline. Chemical suppliers list the compound, indicating its availability for research purposes.

General synthetic routes to N-alkylated anilines often involve the reaction of an aniline with a suitable alkylating agent. google.comepo.org In the case of 3-fluoro-N-(thiophen-2-ylmethyl)aniline, a plausible synthetic approach would be the reductive amination of thiophene-2-carboxaldehyde with 3-fluoroaniline (B1664137). This method is a common and effective way to form secondary amines.

The academic interest in this and related compounds is driven by the continued search for novel molecules with therapeutic potential or unique material properties. The specific substitution pattern of 3-fluoro-N-(thiophen-2-ylmethyl)aniline makes it a distinct chemical entity worthy of further investigation to elucidate its chemical and biological profile.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMMFIFWCFIBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N Thiophen 2 Ylmethyl Aniline and Analogues

Conventional Synthetic Routes for N-Alkylated Anilines

Traditional methods for the synthesis of N-alkylated anilines have long been established in the field of organic chemistry. These routes are typically characterized by their straightforward reaction pathways and reliance on stoichiometric reagents.

One of the most direct and conventional methods for synthesizing 3-fluoro-N-(thiophen-2-ylmethyl)aniline is through the nucleophilic substitution reaction between 3-fluoroaniline (B1664137) and a reactive thiophene (B33073) derivative, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. This reaction is a classic example of N-alkylation, where the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the halide. rsc.org

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. Common bases used for this purpose include potassium carbonate or triethylamine. semanticscholar.org The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. rsc.org While effective, this method can sometimes be hampered by the potential for over-alkylation, leading to the formation of tertiary amines, especially when using highly reactive alkylating agents. ias.ac.in

Table 1: Representative Conditions for Conventional N-Alkylation

| Aniline Substrate | Thiophene Substrate | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 3-Fluoroaniline | 2-(Chloromethyl)thiophene | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temp. to Reflux, 12-24h | 3-Fluoro-N-(thiophen-2-ylmethyl)aniline |

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, providing an alternative route to N-alkylated anilines. wikipedia.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced to the corresponding amine. mdpi.com For the synthesis of 3-fluoro-N-(thiophen-2-ylmethyl)aniline, this would involve the condensation of 3-fluoroaniline with thiophene-2-carboxaldehyde. wikipedia.orgmdpi.com

The initial imine formation is a reversible reaction and is often favored by removing the water formed as a byproduct. wikipedia.org The subsequent reduction of the imine can be achieved using a variety of reducing agents. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde. mdpi.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed to prevent the reduction of the aldehyde starting material. harvard.eduorganic-chemistry.org This method is highly efficient and generally avoids the issue of overalkylation seen in direct alkylation. harvard.edu

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, but can also reduce aldehydes. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetic Acid | Selective for imines at slightly acidic pH; toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild, highly selective for imines, non-toxic byproducts. harvard.eduorganic-chemistry.org |

Advanced Synthetic Strategies for the Chemical Compound

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for C-N bond formation. These strategies often involve catalysis and innovative energy sources to improve yields, selectivity, and environmental footprint.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.org This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, a transformation that is often difficult to achieve through classical methods. wikipedia.orgacsgcipr.org The synthesis of 3-fluoro-N-(thiophen-2-ylmethyl)aniline via this method could theoretically proceed in two ways: coupling 3-fluoroaniline with a 2-(halomethyl)thiophene or coupling thiophen-2-ylmethanamine with a 3-fluoro-substituted aryl halide.

The success of the Buchwald-Hartwig amination relies on a catalytic system typically composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, Johnphos). ias.ac.inyoutube.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is also required. ias.ac.in These reactions generally offer high yields and excellent functional group tolerance, making them a powerful tool for constructing complex aniline derivatives. wikipedia.org

Table 3: Key Components of a Buchwald-Hartwig Catalytic System

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. ias.ac.innih.gov |

| Phosphine Ligand | XPhos, SPhos, BrettPhos, Johnphos | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. youtube.com |

| Base | NaOtBu, K₃PO₄, KOPh | Activates the amine for coupling. ias.ac.innih.gov |

| Solvent | Toluene, Dioxane | Inert solvent for the reaction. ias.ac.in |

The use of microwave irradiation as an energy source has become a popular technique in organic synthesis to accelerate reactions. semanticscholar.orgnih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes, and in many cases, it can also lead to higher product yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgacs.org

Microwave-assisted synthesis can be applied to both conventional and advanced synthetic routes. For instance, the N-alkylation of anilines and the formation of imines in reductive amination can be significantly expedited. acs.orgrsc.org A study on the synthesis of N-aryl azacycloalkanes from aniline derivatives demonstrated that microwave irradiation reduced the reaction time from 8 hours to just 20 minutes while increasing the yield from 58% to 91%. acs.org Similarly, catalyst-free synthesis of imines from aldehydes and anilines can be achieved in as little as eight minutes under microwave irradiation. semanticscholar.org This efficiency makes it a highly attractive method for rapid library synthesis and process optimization. tandfonline.com

Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. acs.org In the context of synthesizing 3-fluoro-N-(thiophen-2-ylmethyl)aniline, several green strategies can be envisioned.

One approach involves the use of more environmentally benign solvents, such as water or deep eutectic solvents, replacing traditional volatile organic compounds. rsc.org For example, a novel method for the allylic alkylation of anilines has been developed using sustainable deep eutectic solvents at room temperature, avoiding the need for metal catalysts and high temperatures. rsc.org Another strategy focuses on catalyst-free reactions or the use of non-precious metal catalysts, such as iron or copper, to replace palladium. acs.org

Furthermore, energy-efficient methods like using sunlight as a natural energy source for N-acetylation of anilines have been reported, aligning with green chemistry goals. rsc.org Electrochemical methods are also emerging as a sustainable alternative for producing anilines from nitrobenzenes at room temperature and pressure, using electricity potentially derived from renewable sources. specchemonline.com These approaches represent the future direction of chemical synthesis, aiming for both efficiency and environmental responsibility.

Synthesis of Derivatives and Analogues for Targeted Research Applications

The core structure of 3-fluoro-N-(thiophen-2-ylmethyl)aniline serves as a versatile scaffold for the synthesis of a diverse array of derivatives and analogues aimed at specific research applications, particularly in the field of medicinal chemistry. The synthetic methodologies employed typically focus on modifying either the aniline or the thiophene ring, or the secondary amine linker, to explore structure-activity relationships (SAR) and optimize biological activity. Key strategies include N-alkylation, N-acylation, and the introduction of various substituents on the aromatic rings. These modifications are often guided by molecular modeling studies to enhance interactions with biological targets such as protein kinases.

A prevalent strategy for the synthesis of analogues involves the derivatization of the aniline moiety. One common approach is reductive amination, which allows for the introduction of a variety of substituted arylmethyl groups. For instance, in the development of potential anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a series of N-arylmethyl-aniline/chalcone (B49325) hybrids have been synthesized. nih.gov This methodology, while not starting from 3-fluoro-N-(thiophen-2-ylmethyl)aniline itself, provides a relevant framework for its derivatization. The general synthetic route involves the reaction of an amino-functionalized chalcone with an appropriate aromatic aldehyde via reductive amination to yield the desired N-arylmethyl-aniline derivatives. nih.gov

Another significant approach to generating analogues is through the modification of the thiophene ring. This can be achieved by utilizing substituted thiophene-2-carboxaldehydes in reductive amination reactions with 3-fluoroaniline. Furthermore, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives highlights a strategy where a substituted thiophen-2-amine is acylated. mdpi.com This method can be adapted to modify the thiophene portion of the target molecule, leading to a wide range of functionalized analogues for biological screening.

The following table outlines a selection of synthesized N-arylmethyl-aniline/chalcone hybrids, which serve as illustrative examples of the types of derivatives that can be generated from an aniline core structure for targeted research as potential VEGFR-2 inhibitors.

| Compound | Substituent (R) | Yield (%) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|

| 5a | 4-F | 85 | 0.43 ± 0.03 |

| 5b | 4-Cl | 88 | 0.51 ± 0.04 |

| 5c | 4-Br | 90 | 0.62 ± 0.05 |

| 5d | 4-OCH₃ | 82 | 0.39 ± 0.02 |

| 5e | 3,4,5-(OCH₃)₃ | 78 | 0.18 ± 0.01 |

| 5h | 4-N(CH₃)₂ | 72 | 0.21 ± 0.01 |

Data sourced from a study on N-arylmethyl-aniline/chalcone hybrids as potential VEGFR-2 inhibitors. nih.gov

In addition to the synthesis of kinase inhibitors, thiophene derivatives are also explored for their potential as carbonic anhydrase and acetylcholinesterase inhibitors. nih.gov The synthesis of novel substituted thiophene derivatives for these applications often involves multi-step reaction sequences, starting from readily available thiophene precursors. These synthetic efforts aim to produce compounds that can be evaluated for the treatment of various diseases, including neurological disorders and glaucoma. nih.gov

The research findings for the N-arylmethyl-aniline/chalcone hybrids indicated that specific substitutions on the arylmethyl moiety significantly influenced their anticancer and VEGFR-2 inhibitory activity. nih.gov For example, compound 5e , with a 3,4,5-trimethoxy substitution, and compound 5h , with a 4-dimethylamino group, emerged as potent inhibitors. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov Such findings underscore the importance of synthesizing a range of analogues to identify key structural features that determine biological efficacy.

Spectroscopic Characterization Techniques in the Analysis of 3 Fluoro N Thiophen 2 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 3-fluoro-N-(thiophen-2-ylmethyl)aniline. The expected spectrum would show distinct signals for the protons on the aniline (B41778) ring, the thiophene (B33073) ring, and the methylene (B1212753) bridge. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the fluorine atom and the aromatic nature of the rings. Spin-spin coupling patterns would further reveal the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for 3-Fluoro-N-(thiophen-2-ylmethyl)aniline

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Aniline) | 6.5 - 7.5 | m | - |

| Aromatic (Thiophene) | 6.9 - 7.4 | m | - |

| Methylene (-CH₂-) | ~4.5 | d | - |

| Amine (-NH-) | Variable | br s | - |

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-fluoro-N-(thiophen-2-ylmethyl)aniline would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aniline and thiophene rings, as well as the methylene carbon, would provide critical data for structural confirmation. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-N-(thiophen-2-ylmethyl)aniline

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Aniline) | 100 - 165 |

| Aromatic (Thiophene) | 120 - 145 |

| Methylene (-CH₂-) | ~45 |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of 3-fluoro-N-(thiophen-2-ylmethyl)aniline would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methylene group, C=C stretching of the aromatic rings, and the C-F stretching vibration.

Table 3: Predicted FT-IR Data for 3-Fluoro-N-(thiophen-2-ylmethyl)aniline

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1350 |

Note: This table is predictive and not based on experimental data.

Raman spectroscopy would provide complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S stretching vibration of the thiophene ring, which are often weak in FT-IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When exposed to ultraviolet or visible light, molecules like 3-fluoro-N-(thiophen-2-ylmethyl)aniline absorb energy, promoting electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

The structure of 3-fluoro-N-(thiophen-2-ylmethyl)aniline contains two primary chromophores: the 3-fluoroaniline (B1664137) ring and the thiophene ring. Both aromatic systems contain π-electrons, which can undergo π → π* transitions. These transitions are typically of high energy and result in strong absorption bands in the UV region. Additionally, the nitrogen atom of the secondary amine and the sulfur atom of the thiophene ring possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. ijcrt.org These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions.

The absorption spectrum for this compound is expected to show distinct bands corresponding to these transitions. The fluorinated aniline ring and the thiophene ring will each contribute to the π → π* absorptions, which may overlap to form a broad, intense band. The n → π* transitions, primarily associated with the heteroatoms, would likely appear as lower intensity shoulders or separate bands at longer wavelengths. ijcrt.orgrasayanjournal.co.in

Table 1: Expected Electronic Transitions for 3-Fluoro-N-(thiophen-2-ylmethyl)aniline

| Transition Type | Associated Structural Feature(s) | Expected Wavelength Region |

|---|---|---|

| π → π* | Aniline and Thiophene Aromatic Rings | ~200-300 nm |

Note: The exact λmax values require experimental measurement and can be influenced by solvent polarity.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of a compound. In a mass spectrometer, a molecule is ionized and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z).

For 3-fluoro-N-(thiophen-2-ylmethyl)aniline (molecular formula: C₁₁H₁₀FNS), the exact monoisotopic mass can be calculated, which would correspond to the molecular ion peak [M]⁺• in a high-resolution mass spectrum.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under ionization, the molecular ion can break apart in predictable ways. For this compound, the most probable fragmentation pathway involves the cleavage of the benzylic carbon-nitrogen bond, which is typically the weakest bond. This would result in two primary fragment ions: one corresponding to the thiophen-2-ylmethyl cation and the other to the 3-fluoroaniline radical cation, or vice-versa depending on charge stabilization.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The C-N bond between the methylene bridge and the nitrogen atom cleaves, potentially forming a stable tropylium-like thiophene fragment (m/z = 97.02) and a 3-fluoroaniline radical (m/z = 111.04).

Formation of Fluoroaniline (B8554772) Cation: Alternatively, cleavage could yield a 3-fluoroaniline cation (m/z = 111.04).

These predicted fragmentation patterns are crucial for confirming the connectivity of the aniline and thiophene moieties via the methylene linker.

Table 2: Predicted Mass Spectrometry Data for 3-Fluoro-N-(thiophen-2-ylmethyl)aniline

| Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₁₁H₁₀FNS]⁺• | 207.05 | Parent ion corresponding to the intact molecule. |

| Fragment 1 | [C₅H₅S]⁺ | 97.02 | Thiophen-2-ylmethyl cation from C-N bond cleavage. |

Note: The relative abundance of these fragments depends on the ionization energy and technique used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

As of this writing, a search of publicly accessible crystallographic databases reveals no deposited crystal structure for 3-fluoro-N-(thiophen-2-ylmethyl)aniline. However, were a suitable single crystal to be grown and analyzed, the technique would provide a wealth of structural information. This would include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the fluoroaniline and thiophene rings.

Intermolecular Interactions: Identification of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., involving the N-H group) or π-π stacking between aromatic rings.

This data is fundamental for understanding the molecule's physical properties and for computational modeling studies.

Table 3: Crystallographic Data Parameters (Hypothetical)

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-F, C-N, C-S). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C). |

Note: The data in this table is representative of what would be obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations of 3 Fluoro N Thiophen 2 Ylmethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties and have been applied to 3-fluoro-N-(thiophen-2-ylmethyl)aniline to build a detailed profile of its intrinsic features.

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are a powerful tool for optimizing molecular geometry and understanding electronic structure. asianpubs.org For molecules with similar functional groups, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, this level of theory has shown excellent agreement between theoretical and experimental geometrical parameters. nih.gov The optimized structure of 3-fluoro-N-(thiophen-2-ylmethyl)aniline reveals the spatial arrangement of its aniline (B41778) and thiophene (B33073) rings. The electronic structure is characterized by the distribution of electron density and the energies of the molecular orbitals.

Table 1: Selected Optimized Geometrical Parameters of Thiophene-Containing Compounds Note: Data for 3-fluoro-N-(thiophen-2-ylmethyl)aniline is not available. The following table is a representative example for a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, calculated at the DFT/B3LYP/6-311++G(d,p) level. nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S (thiophene) | 1.72 |

| C=C (thiophene) | 1.37 |

| C-N | 1.45 |

| C-F | 1.36 |

| C-S-C (thiophene) | 92.5 |

| C-C-N | 119.8 |

This table is for illustrative purposes and does not represent the target molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. youtube.commalayajournal.org For 3-fluoro-N-(thiophen-2-ylmethyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline and thiophene rings, which act as the primary sites for electron donation. Conversely, the LUMO would be distributed across the molecule, representing the regions most likely to accept electrons. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters Note: This table presents hypothetical data for 3-fluoro-N-(thiophen-2-ylmethyl)aniline for illustrative purposes, as specific experimental or calculated values are not publicly available.

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MESP surface of 3-fluoro-N-(thiophen-2-ylmethyl)aniline would likely show negative potential (typically colored red) around the nitrogen and fluorine atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making them potential sites for nucleophilic interaction. ijcrt.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). Chemical hardness, in particular, is a measure of resistance to change in electron distribution. nih.gov A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a "soft" molecule has a small gap and is more reactive. researchgate.net

Table 3: Calculated Global Reactivity Descriptors Note: This table presents hypothetical data for 3-fluoro-N-(thiophen-2-ylmethyl)aniline for illustrative purposes.

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.55 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.55 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.30 |

| Global Softness (S) | 1/(2η) | 0.217 |

Theoretical vibrational frequencies can be calculated using DFT methods and are often scaled to improve agreement with experimental data from FT-IR and Raman spectroscopy. asianpubs.orgnih.gov The predicted vibrational spectrum for 3-fluoro-N-(thiophen-2-ylmethyl)aniline would show characteristic peaks corresponding to specific functional groups. For instance, N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, while the C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ range. The thiophene ring itself has characteristic vibrational modes. nih.govsfasu.edu Comparing the theoretical spectrum with an experimental one allows for detailed assignment of vibrational modes.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts. liverpool.ac.uk These predictions are crucial for interpreting experimental ¹H and ¹³C NMR spectra. For 3-fluoro-N-(thiophen-2-ylmethyl)aniline, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the aniline and thiophene rings, as well as for the methylene (B1212753) bridge and the N-H proton. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom in the molecule. The accuracy of these predictions is often high enough to aid in the structural elucidation of new compounds. illinois.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. fz-juelich.de It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to the interaction of molecules with time-dependent electric and magnetic fields, such as electronic absorption spectra. aps.orgyoutube.com The method is based on the Runge-Gross theorem, which establishes that for a given initial state, there is a one-to-one correspondence between the time-dependent density and the time-dependent external potential. youtube.com

In practice, TD-DFT calculations are often performed within the linear response formalism to determine the excitation energies and oscillator strengths of electronic transitions. nih.gov These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, providing valuable information about its electronic structure. The choice of functional and basis set is crucial for obtaining accurate results. For molecules like 3-fluoro-N-(thiophen-2-ylmethyl)aniline, hybrid functionals such as B3LYP are commonly employed with a sufficiently large basis set to accurately describe the electronic distribution.

A hypothetical TD-DFT calculation for 3-fluoro-N-(thiophen-2-ylmethyl)aniline could yield the following electronic absorption properties, illustrating the types of transitions expected for such an aromatic system.

Table 1: Calculated Electronic Transitions for 3-Fluoro-N-(thiophen-2-ylmethyl)aniline

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.22 | HOMO → LUMO+1 |

Note: This data is illustrative and represents typical results from a TD-DFT calculation.

The transitions are typically characterized by the movement of electron density between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 3-fluoro-N-(thiophen-2-ylmethyl)aniline, these transitions would likely involve π-π* and n-π* excitations associated with the aromatic rings.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools in modern drug discovery and materials science. These approaches allow for the exploration of molecular interactions and dynamics that are often difficult to study experimentally.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This information is critical for understanding the mechanism of action of potential drugs.

In a typical molecular docking study of 3-fluoro-N-(thiophen-2-ylmethyl)aniline, the molecule would be docked into the binding site of a relevant biological target. For instance, given the prevalence of aniline and thiophene cores in kinase inhibitors, a hypothetical docking study could be performed against a protein kinase. The docking algorithm would explore various conformations and orientations of the ligand within the active site, and a scoring function would be used to rank the resulting poses based on their predicted binding affinity.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and π-π stacking. The fluorine atom on the aniline ring could potentially form halogen bonds or other specific interactions with the protein.

Table 2: Hypothetical Docking Results of 3-Fluoro-N-(thiophen-2-ylmethyl)aniline with a Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Leu25, Val33, Ala46, Lys48, Glu65, Tyr68 |

| Key Interactions | Hydrogen bond with Lys48, π-π stacking with Tyr68, Hydrophobic interactions with Leu25, Val33, Ala46 |

Note: This data is for illustrative purposes and represents a plausible outcome of a molecular docking study.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a central concept in ligand-based and structure-based drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Structure-based pharmacophore models are derived from the three-dimensional structure of a ligand-target complex. dovepress.com By analyzing the key interactions between the ligand and the active site, a pharmacophore model can be generated that represents the essential features for binding. biointerfaceresearch.com For 3-fluoro-N-(thiophen-2-ylmethyl)aniline, if a co-crystal structure with a target protein was available, the key interaction points—such as a hydrogen bond from the N-H group, hydrophobic contact from the thiophene ring, and an aromatic feature from the fluoro-aniline ring—would be used to define the pharmacophore.

When the 3D structure of the target is unknown, a ligand-based pharmacophore model can be developed by aligning a set of known active molecules and extracting their common chemical features. nih.gov This approach assumes that the molecules bind to the same target in a similar manner. A set of aniline and thiophene derivatives with known biological activity could be used to generate a pharmacophore model that could then be used to predict the activity of 3-fluoro-N-(thiophen-2-ylmethyl)aniline.

Table 3: A Hypothetical Pharmacophore Model for a Class of Kinase Inhibitors

| Feature | Type | Location (Relative Coordinates) |

| 1 | Hydrogen Bond Donor | (1.5, 2.3, -0.5) |

| 2 | Aromatic Ring | (0.0, 0.0, 0.0) |

| 3 | Hydrophobic | (-2.1, -1.5, 1.0) |

| 4 | Hydrogen Bond Acceptor | (3.0, -0.8, -1.2) |

Note: This table represents a generalized pharmacophore model and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of molecules and the stability of ligand-protein complexes.

An MD simulation of 3-fluoro-N-(thiophen-2-ylmethyl)aniline, either in solution or bound to a protein, would reveal its dynamic behavior. In solution, the simulation would explore the different conformations the molecule can adopt by rotation around its flexible bonds. When bound to a protein, the simulation would assess the stability of the binding pose predicted by molecular docking. Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.

Table 4: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Average Ligand RMSD | 1.2 Å |

| Key Interaction Occupancy (H-bond with Lys48) | 85% |

Note: This data is hypothetical and represents typical outputs from an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its analogs, QSAR studies are instrumental in predicting their biological activities and guiding the design of new derivatives with enhanced potency. These models are built upon the principle that the biological effect of a compound is a function of its physicochemical and structural properties. researchgate.net

In a typical QSAR study involving derivatives of 3-fluoro-N-(thiophen-2-ylmethyl)aniline, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a mathematical equation that relates the descriptors to the biological activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques. A common method is cross-validation, where a portion of the data is omitted during the model's development and then used to test the model's predictive capability. The statistical significance of the model is often evaluated using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). researchgate.netjppres.com

For thiophene-containing compounds, QSAR studies have revealed the significance of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in influencing their biological activity. nih.govresearchgate.net Similarly, for aniline derivatives, descriptors related to hydrophobicity and steric bulk have been shown to be crucial. researchgate.netnih.gov Therefore, a QSAR model for 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its analogs would likely incorporate a combination of these descriptors to achieve a robust predictive model.

To illustrate the application of QSAR modeling for a hypothetical series of 3-fluoro-N-(thiophen-2-ylmethyl)aniline derivatives, consider the following tables. Table 1 presents a set of hypothetical compounds and their experimentally observed biological activity (pIC50), along with calculated molecular descriptors.

Table 1: Hypothetical Data for QSAR Analysis of 3-Fluoro-N-(thiophen-2-ylmethyl)aniline Derivatives

| Compound ID | Substituent (R) | pIC50 | LogP | Molar Refractivity (MR) | Dipole Moment (D) |

|---|---|---|---|---|---|

| 1 | H | 5.25 | 3.1 | 65.4 | 2.1 |

| 2 | 4-CH3 | 5.50 | 3.5 | 70.1 | 2.3 |

| 3 | 4-Cl | 5.75 | 3.8 | 70.3 | 1.8 |

| 4 | 4-OCH3 | 5.60 | 3.0 | 72.5 | 2.5 |

| 5 | 4-NO2 | 6.10 | 3.2 | 70.0 | 3.5 |

| 6 | 3-CH3 | 5.45 | 3.5 | 70.1 | 2.2 |

| 7 | 3-Cl | 5.65 | 3.8 | 70.3 | 2.0 |

| 8 | 3-OCH3 | 5.55 | 3.0 | 72.5 | 2.4 |

| 9 | 3-NO2 | 6.00 | 3.2 | 70.0 | 3.3 |

Based on such data, a QSAR equation could be generated. For instance, a hypothetical MLR equation might take the form:

pIC50 = β₀ + β₁(LogP) + β₂(MR) + β₃(Dipole Moment)

The coefficients (β) in this equation would indicate the relative importance of each descriptor in determining the biological activity. A positive coefficient for a descriptor would suggest that an increase in its value leads to higher activity, while a negative coefficient would indicate the opposite.

Table 2 showcases the statistical parameters that would be used to validate such a hypothetical QSAR model.

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| n | 10 | Number of compounds in the dataset |

| r² | 0.92 | Coefficient of determination |

| q² | 0.85 | Cross-validated correlation coefficient |

| F | 45.6 | Fischer's F-test value |

A high r² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. A significant F-test value and a low p-value would further confirm the statistical robustness of the model.

Through the development and validation of such QSAR models, researchers can gain valuable insights into the structure-activity relationships of 3-fluoro-N-(thiophen-2-ylmethyl)aniline derivatives. This knowledge can then be used to prioritize the synthesis of new compounds with potentially improved biological profiles, thereby accelerating the drug discovery process.

Medicinal Chemistry and Biological Activity Investigations Centered on the 3 Fluoro N Thiophen 2 Ylmethyl Aniline Scaffold

Scaffold Significance in Drug Discovery and Development

The 3-fluoro-N-(thiophen-2-ylmethyl)aniline scaffold is a noteworthy structure in drug discovery due to the well-established pharmacological importance of its constituent parts: the thiophene (B33073) ring and the fluoroaniline (B8554772) group. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org Its presence in numerous FDA-approved drugs across various therapeutic areas underscores its importance. nih.govresearcher.life The thiophene ring is a versatile bioisostere of the phenyl ring, and its inclusion in a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. cabidigitallibrary.orgmdpi.com

The fluoroaniline component also plays a crucial role. The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter the electronic environment of the molecule, influence its binding affinity to biological targets, and block metabolic pathways, thereby increasing the drug's half-life. Halogenated compounds, including those with fluorine, have shown potent antibacterial, anti-inflammatory, and anti-fungal activities. thepharmajournal.com

The combination of a thiophene ring and a fluoroaniline moiety in the 3-fluoro-N-(thiophen-2-ylmethyl)aniline scaffold, therefore, presents a promising framework for the design of new bioactive molecules with potentially enhanced therapeutic profiles.

Structure-Activity Relationship (SAR) Studies of 3-fluoro-N-(thiophen-2-ylmethyl)aniline Derivatives

While specific structure-activity relationship (SAR) studies on 3-fluoro-N-(thiophen-2-ylmethyl)aniline are not extensively documented, valuable insights can be extrapolated from research on analogous compounds. The biological activity of thiophene-containing molecules is highly dependent on the nature and position of substituents on both the thiophene and the aniline (B41778) rings.

For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity, substitutions on the nicotinamide ring significantly impacted their efficacy. nih.govmdpi.com This highlights the importance of the groups attached to the core scaffold in determining biological function. In other studies on thiophene derivatives, the presence of electron-withdrawing groups has been shown to enhance cytotoxic activity against cancer cell lines. techscience.com

Regarding the fluoroaniline portion, the position of the fluorine atom on the aniline ring is critical. Different positional isomers of fluoro-substituted compounds often exhibit varied biological activities. For example, in a study of theophylline-1,2,4-triazole derivatives with a tethered N-phenylacetamide, a para-fluoro substituent on the phenyl ring resulted in the least antibacterial activity against B. subtilis. frontiersin.org Conversely, in a different series of compounds, a para-fluorofentanyl derivative showed submicromolar affinity for the σ1 receptor, a significant improvement over the parent compound. nih.gov

These examples from related compound classes suggest that systematic modifications to the 3-fluoro-N-(thiophen-2-ylmethyl)aniline scaffold, such as altering the substitution pattern on the thiophene ring or moving the fluorine atom on the aniline ring, would likely lead to significant changes in biological activity.

Table 1: Illustrative SAR data from related thiophene derivatives

| Compound Series | Base Scaffold | Substitution | Observed Activity | Reference |

| N-(thiophen-2-yl) nicotinamides | Thiophene-nicotinamide | Varied on nicotinamide | Fungicidal | nih.gov |

| Theophylline-triazole derivatives | Theophylline-triazole-phenylacetamide | p-fluoro on phenyl | Low antibacterial | frontiersin.org |

| Fentanyl derivatives | Fentanyl | p-fluoro on phenyl | High σ1 receptor affinity | nih.gov |

Mechanistic Insights into Biological Interactions

The potential biological interactions of 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its derivatives can be inferred from studies on compounds with similar structural motifs.

Thiophene-containing compounds have been identified as inhibitors of various enzymes. For example, a series of thiophene-arylamide derivatives were developed as potent, noncovalent inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.gov The binding mode of these inhibitors suggests that the thiophene moiety plays a crucial role in establishing key interactions within the enzyme's active site. nih.gov Additionally, 4-anilino-7-thienyl-3-quinolinecarbonitriles have been shown to be potent inhibitors of Src kinase activity. nih.gov The nature of the substituents on the thiophene ring was critical for this inhibitory action. nih.gov These findings suggest that derivatives of 3-fluoro-N-(thiophen-2-ylmethyl)aniline could also act as enzyme inhibitors, with the potential for either reversible or irreversible binding depending on the specific molecular design.

Compounds containing aniline and benzylamine (B48309) moieties are known to interact with a variety of receptors. For instance, derivatives of benzylamine have been found to act as monoamine oxidase inhibitors. wikipedia.org In a study on fentanyl and its derivatives, the replacement of an N-phenethyl group with an N-2-thienylmethyl group resulted in a nearly 4-fold drop in affinity for the σ1 receptor. nih.gov This indicates that the nature of the group attached to the nitrogen is a key determinant of receptor binding affinity. Therefore, it is plausible that 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its analogs could exhibit binding affinity for various receptors, and that this affinity could be modulated by structural modifications.

The interaction of small molecules with biological macromolecules like DNA is another area of interest. A novel zinc(II) complex of a Schiff base derived from 2-amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline has been shown to interact with calf thymus DNA (CT-DNA). mdpi.com This suggests that thiophene-aniline derivatives have the potential to bind to DNA, which could be a mechanism for anticancer or antimicrobial activity.

Exploration of Specific Biological Activities of Analogues

The broad spectrum of biological activities reported for thiophene and fluoroaniline derivatives provides a strong rationale for exploring the pharmacological potential of 3-fluoro-N-(thiophen-2-ylmethyl)aniline analogues.

Analogous thiophene-based heterocycles have demonstrated significant antimicrobial activity. nih.gov For instance, some thiophene derivatives have shown more potent activity against Aspergillus fumigatus than the standard drug Amphotericin B. nih.govresearchgate.net Furthermore, new 3-furan-1-thiophene-based chalcones have been synthesized and evaluated as antibacterial and anticancer agents, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria, as well as against breast cancer cell lines. nih.govnih.gov

In the realm of anticancer research, thiophene analogs have been reported to bind to a wide range of cancer-specific protein targets and inhibit various signaling pathways involved in cancer. nih.gov The anticancer potential of thiophene derivatives has been tested against a panel of 60 human cancer cell lines, with some compounds showing promising activity. impactfactor.orgtechscience.com

Given these findings, it is reasonable to hypothesize that derivatives of 3-fluoro-N-(thiophen-2-ylmethyl)aniline could exhibit a range of biological activities, including but not limited to antimicrobial and anticancer effects. Further synthesis and biological evaluation of a library of compounds based on this scaffold are warranted to fully explore its therapeutic potential.

Table 2: Biological Activities of Structurally Related Compound Classes

| Compound Class | Biological Activity | Example | Reference |

| Thiophene-arylamides | Antimycobacterial (DprE1 inhibition) | Novel thiophene-arylamide derivatives | nih.gov |

| 4-anilino-7-thienyl-3-quinolinecarbonitriles | Src Kinase Inhibition | Series of substituted quinolines | nih.gov |

| Thiophene-based heterocycles | Antifungal | Ethyl 5-(3-acetyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | nih.gov |

| 3-furan-1-thiophene-based chalcones | Antibacterial and Anticancer | AM4 chalcone (B49325) derivative | nih.govnih.gov |

Lack of Specific Research Data on the Biological Activities of 3-fluoro-N-(thiophen-2-ylmethyl)aniline Derivatives

Despite a comprehensive search of scientific literature, there is a notable absence of specific research findings on the medicinal chemistry and biological activities of 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its derivatives. The requested investigation into its antimicrobial, antifungal, anticancer, and antiviral potential, as well as other pharmacological applications, did not yield any dedicated studies or data that would allow for a detailed analysis as per the outlined structure.

The thiophene and fluoroaniline moieties are individually recognized as important pharmacophores in drug discovery, and compounds incorporating these rings have shown a wide range of biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced biological activity.

However, the specific combination of these structural features in the 3-fluoro-N-(thiophen-2-ylmethyl)aniline scaffold does not appear to have been a significant focus of published research to date. Searches for antimicrobial, antifungal, anticancer, and antiviral studies related to this specific chemical entity and its analogs did not uncover any papers presenting data such as Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC50), or details on specific biological target engagement.

Consequently, it is not possible to provide the requested detailed article with data tables on the following topics for the 3-fluoro-N-(thiophen-2-ylmethyl)aniline scaffold:

Other Pharmacological Applications and Target Engagement

While general information exists on the biological relevance of thiophenes and fluoroanilines in other molecular contexts, applying this information to the specific, uninvestigated scaffold of 3-fluoro-N-(thiophen-2-ylmethyl)aniline would be speculative and fall outside the requested scope of providing scientifically accurate content based on detailed research findings for this particular compound.

Further research into the synthesis and biological evaluation of 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its derivatives would be necessary to elucidate their potential therapeutic applications. At present, this remains an unexplored area in medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-alkylated anilines and functionalized thiophenes is a well-established area of organic chemistry, yet there is continuous demand for more efficient and environmentally benign methodologies. Future research on the synthesis of 3-fluoro-N-(thiophen-2-ylmethyl)aniline is likely to focus on several key areas:

Catalytic C-N Cross-Coupling Reactions: Modern synthetic strategies, such as the Buchwald-Hartwig and Ullmann couplings, could be optimized for the direct amination of aryl halides with gaseous or aqueous ammonia, which could be adapted for the synthesis of aniline (B41778) precursors. google.com The development of novel catalysts with higher turnover numbers and lower catalyst loadings will be crucial for making these processes more economical and sustainable.

Green Chemistry Approaches: The use of deep eutectic solvents (DES) as both a catalyst and a solvent system presents a promising green alternative for N-formylation and N-acylation of anilines. rsc.org Microwave-assisted organic synthesis is another avenue that can significantly reduce reaction times and energy consumption in the synthesis of N-aryl azacycles. researchgate.net

One-Pot Syntheses: The development of one-pot, multi-component reactions for the construction of substituted anilines from simple precursors can enhance synthetic efficiency. researchgate.net For instance, a one-pot synthesis of anilines from phenols has been developed using an ipso-oxidative aromatic substitution process under mild and metal-free conditions. researchgate.net

| Synthetic Approach | Potential Advantages for 3-fluoro-N-(thiophen-2-ylmethyl)aniline Synthesis |

| Advanced Catalytic C-N Coupling | High efficiency, broad substrate scope, potential for milder reaction conditions. |

| Green Chemistry Methods | Reduced environmental impact, use of non-toxic and reusable solvents/catalysts, energy efficiency. |

| One-Pot, Multi-component Reactions | Increased atom economy, reduced purification steps, faster access to the target molecule. |

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Understanding

A thorough understanding of the structural and electronic properties of 3-fluoro-N-(thiophen-2-ylmethyl)aniline is fundamental for its future applications. Advanced spectroscopic and imaging techniques will play a pivotal role in this endeavor.

In-depth Spectroscopic Characterization: While standard techniques like NMR and FT-IR are essential, a more detailed analysis using advanced methods can provide deeper insights. For instance, a combined experimental and theoretical approach, using Density Functional Theory (DFT) calculations alongside FT-IR and FT-Raman spectroscopy, has been effectively used to analyze the molecular structure and vibrational modes of N-benzylaniline. nih.gov Similar studies on 3-fluoro-N-(thiophen-2-ylmethyl)aniline could elucidate the influence of the fluorine substituent and the thiophene (B33073) ring on the molecule's electronic structure and intermolecular interactions. nih.gov

Molecular Imaging: Techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) are invaluable in drug discovery and development for visualizing the in vivo biodistribution and target engagement of small molecules. nih.govacs.orgacs.org Radiolabeled analogues of 3-fluoro-N-(thiophen-2-ylmethyl)aniline could be developed to track its journey through biological systems, providing crucial pharmacokinetic data.

Cryogenic Electron Microscopy (Cryo-EM): Recent advancements in cryo-EM are making it possible to determine the structures of small molecules directly, which was once considered impossible. rsc.orgnih.gov This technique could potentially be used to visualize the binding of 3-fluoro-N-(thiophen-2-ylmethyl)aniline to its biological targets with atomic resolution.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. These computational tools can accelerate the design and optimization of new molecules with desired properties.

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and physicochemical properties of new compounds like 3-fluoro-N-(thiophen-2-ylmethyl)aniline. rsc.orgmdpi.comrsc.org For example, ML models have been used to predict the genotoxicity of thiophene derivatives based on their molecular structure.

De Novo Design: Generative AI models can design novel molecules with optimized properties from scratch. By defining desired parameters, such as high binding affinity to a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, AI algorithms could generate novel derivatives of 3-fluoro-N-(thiophen-2-ylmethyl)aniline with enhanced therapeutic potential.

Synthesis Prediction: AI tools are also being developed to predict viable synthetic routes for complex organic molecules, which could aid in the efficient and sustainable production of 3-fluoro-N-(thiophen-2-ylmethyl)aniline and its analogues.

| AI/ML Application | Potential Impact on 3-fluoro-N-(thiophen-2-ylmethyl)aniline Research |

| Predictive Modeling | Rapid screening of virtual libraries, prioritization of synthetic targets, early assessment of potential liabilities. |

| De Novo Design | Generation of novel, optimized analogues with improved efficacy and safety profiles. |

| Synthesis Prediction | Identification of efficient and sustainable synthetic pathways, reducing experimental trial and error. |

Exploration of Polypharmacology and Multi-target Drug Design Based on the Scaffold

The "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a better therapeutic effect, especially for complex diseases. The 3-fluoro-N-(thiophen-2-ylmethyl)aniline scaffold, containing both an aniline and a thiophene moiety, is well-suited for such an approach.

Privileged Scaffolds: Both aniline and thiophene are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in a wide range of biologically active compounds. acs.org This suggests that the combined scaffold of 3-fluoro-N-(thiophen-2-ylmethyl)aniline could interact with multiple biological targets.

Multi-target Drug Discovery: Heterocyclic compounds are at the forefront of multi-target drug design. By strategically modifying the substituents on the aniline and thiophene rings of 3-fluoro-N-(thiophen-2-ylmethyl)aniline, it may be possible to fine-tune its binding affinity for multiple targets involved in a particular disease pathway. For example, novel fused thiophene derivatives have been designed as dual inhibitors of VEGFR-2 and AKT for cancer therapy.

Potential Applications in Materials Science and Non-Biological Fields

The unique electronic and photophysical properties of thiophene and aniline derivatives make them attractive candidates for applications in materials science.

Q & A

Q. What are the key synthetic challenges in preparing 3-fluoro-N-(thiophen-2-ylmethyl)aniline, and how are they methodologically addressed?

The synthesis involves introducing a thiophen-2-ylmethyl group to the aniline core while maintaining regioselectivity for fluorine substitution. A common approach is reductive amination between 3-fluoroaniline and thiophene-2-carbaldehyde, followed by sodium borohydride reduction. Challenges include avoiding over-alkylation and ensuring purity of the secondary amine product. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed for purification. Reaction monitoring via TLC or LC-MS is critical to optimize yields .

Q. How does the compound's structure influence its electronic properties and reactivity?

The fluorine atom at the meta position induces electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. The thiophen-2-ylmethyl group contributes π-conjugation and steric bulk, influencing both solubility (via hydrophobic interactions) and binding affinity in supramolecular systems. Comparative studies with analogs (e.g., 2-methyl-N-(thiophen-2-ylmethyl)aniline) show that fluorine substitution reduces basicity of the aniline nitrogen by ~0.5 pKa units, as measured by potentiometric titration .

Q. What preliminary biological screening data exist for this compound?

In vitro assays reveal moderate inhibition (IC₅₀ = 12–25 μM) against tyrosine kinase receptors, likely due to the thiophene moiety’s ability to engage in π-π stacking with active-site residues. However, conflicting data exist: one study reported no activity against COX-2, while another noted weak inhibition (18% at 50 μM). These discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in early synthetic batches .

Advanced Research Questions

Q. How can researchers resolve contradictory data in target identification studies?

Contradictions in binding assays often stem from off-target interactions or compound aggregation. To address this:

Q. Table 1: Comparative Binding Affinities of Analogues

| Compound | Target (Kinase X) Kd (μM) | COX-2 Inhibition (%) |

|---|---|---|

| 3-Fluoro-N-(thiophen-2-ylmethyl)aniline | 15.2 ± 1.3 | 18 ± 5 |

| N-(Thiophen-2-ylmethyl)aniline | >50 | 5 ± 3 |

| 3-Fluoroaniline | >100 | 0 |

Q. Source :

Q. What strategies optimize the compound for materials science applications?

The thiophene moiety enables π-stacking in conductive polymers, while fluorine enhances oxidative stability. Methodological steps include:

- Doping studies : Blend with PEDOT:PSS and measure conductivity via four-point probe (target: >50 S/cm).

- DFT modeling : Calculate HOMO/LUMO levels to predict charge transport (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Morphology analysis : Use AFM to assess film uniformity, critical for OLED or OPV device performance .

Q. How can computational methods predict metabolic pathways for toxicity profiling?

- In silico tools : Use MetaSite or GLORYx to predict Phase I/II metabolism. Fluorine’s electronegativity directs hydroxylation to the para position (70% probability).

- MD simulations : GROMACS simulations (AMBER force field) model interactions with CYP450 enzymes, identifying potential reactive intermediates.

- Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

Q. What crystallographic techniques characterize this compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Refinement via SHELXL reveals:

- Key metrics : C–F bond length = 1.35 Å; dihedral angle between aniline and thiophene = 67.5°.

- Packing motifs : Offset π-stacking (3.8 Å interplanar distance) and C–H···F hydrogen bonds stabilize the lattice.

Q. How do solvent effects influence NMR spectral interpretation?

In DMSO-d₆, the aniline NH proton resonates at δ 5.2 ppm (broad), while thiophene protons appear as a multiplet at δ 7.1–7.3 ppm. Deuteration studies (e.g., D₂O exchange) confirm hydrogen bonding interactions. Overlap in aromatic regions (e.g., δ 6.8–7.0 ppm) can be resolved using 2D COSY or NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.